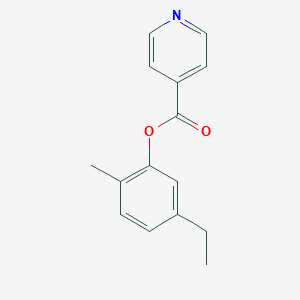

5-Ethyl-2-methylphenyl isonicotinate

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Ester Chemistry

Pyridine carboxylic acids are a class of organic compounds distinguished by a pyridine ring substituted with a carboxylic acid group. The three isomers—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—serve as foundational scaffolds in medicinal chemistry and drug development. nih.govnih.gov The nitrogen atom in the pyridine ring influences the electronic properties of the molecule, making these compounds versatile building blocks. researchgate.net

Esters derived from these acids, particularly isonicotinates, are of significant interest. The esterification of isonicotinic acid leads to a class of compounds where the properties can be finely tuned by altering the alcohol moiety. This modularity allows for the systematic exploration of structure-activity relationships (SARs), a cornerstone of modern drug discovery. nih.govnih.gov The chemistry of these esters is central to creating diverse molecular libraries for screening against various biological targets.

Overview of Pharmacological and Material Science Interest in Isonicotinoyl Moieties

The isonicotinoyl moiety is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. Its most famous application is in the antitubercular drug isoniazid (B1672263) (isonicotinic acid hydrazide). nih.govnih.gov Research has demonstrated that derivatives of isonicotinic acid possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govbenthamdirect.com For instance, certain isonicotinic acid hydrazide derivatives have shown potent activity against Mycobacterium tuberculosis. benthamdirect.comresearchgate.net Furthermore, novel isonicotinates have exhibited exceptionally high anti-inflammatory and reactive oxygen species (ROS) inhibitory activities, in some cases surpassing standard drugs like ibuprofen (B1674241) in in-vitro studies. nih.gov

Beyond pharmacology, the isonicotinate (B8489971) structure is utilized in material science. As a linker, isonicotinic acid can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials have potential applications in catalysis, gas storage, and separation technologies. The ability of the pyridine nitrogen and the carboxylate group to bind to metals makes isonicotinates valuable components in the design of functional supramolecular assemblies. nih.gov

Rationale for Academic Investigation of 5-Ethyl-2-methylphenyl Isonicotinate

The academic investigation of a novel, uncharacterized compound like this compound is driven by the principle of rational drug design and the exploration of new chemical space. The rationale for its synthesis and study is built upon the potential for synergistic or enhanced properties arising from the combination of its two key structural components.

The isonicotinate portion provides a proven scaffold with a high likelihood of conferring biological activity, given its history in successful pharmaceuticals. nih.govnih.gov The phenolic portion, 5-ethyl-2-methylphenol, introduces specific steric and electronic features. The alkyl (ethyl and methyl) groups on the phenyl ring increase lipophilicity, which can be a critical factor in a molecule's ability to cross biological membranes and reach its target. This modification of the parent isonicotinate structure could lead to compounds with altered pharmacokinetic profiles or new biological activities. The synthesis of this specific ester allows researchers to probe how these particular substituents on the phenyl ring modulate the known properties of the isonicotinate core, potentially leading to new therapeutic agents or functional materials.

Proposed Synthesis and Predicted Properties

As this compound is a novel compound, its synthesis and properties are not documented. However, a plausible synthetic route and its physicochemical and spectroscopic characteristics can be predicted based on established chemical principles.

Proposed Synthesis

A standard and efficient method for the synthesis of an aryl ester such as this involves the reaction of an acyl chloride with a phenol (B47542). Specifically, this compound could be prepared by the reaction of isonicotinoyl chloride with 5-ethyl-2-methylphenol in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid byproduct. Isonicotinoyl chloride itself is readily synthesized from isonicotinic acid using a chlorinating agent like thionyl chloride. guidechem.comprepchem.com

Reaction Scheme:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Isonicotinic Acid | Thionyl Chloride (SOCl₂), Reflux | Isonicotinoyl Chloride |

| 2 | Isonicotinoyl Chloride + 5-Ethyl-2-methylphenol | Pyridine or Triethylamine, Anhydrous Solvent (e.g., Dichloromethane) | This compound |

Predicted Physicochemical Properties

The fundamental properties of the target molecule can be calculated from its structure, while others can be estimated using Quantitative Structure-Property Relationship (QSPR) models or by analogy to similar compounds. tandfonline.comacs.org

Predicted Physicochemical Data for this compound:

| Property | Value | Method |

| Molecular Formula | C₁₅H₁₅NO₂ | Calculated |

| Molecular Weight | 241.29 g/mol | Calculated |

| Physical State | Likely solid or viscous liquid at room temp. | Analogy to similar aryl esters |

| Boiling Point | > 300 °C (Predicted) | Estimation |

| Melting Point | Not readily predictable | - |

| LogP (Octanol-Water Partition Coefficient) | ~4.0 (Predicted) | Estimation based on structure |

| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the characterization of a new compound. The expected data for this compound are outlined below, based on the known spectral features of isonicotinate esters and substituted aromatic rings. stackexchange.comorgchemboulder.com

Predicted Spectroscopic Characteristics:

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| IR Spectroscopy | C=O (ester) stretch | ~1735-1745 cm⁻¹ | Typical for aryl esters, shifted slightly higher than α,β-unsaturated esters. orgchemboulder.com |

| C-O (ester) stretch | ~1270-1300 cm⁻¹ (Ar-O) and ~1100-1150 cm⁻¹ (O-C=O) | Characteristic stretches for the ester linkage. | |

| C=N/C=C (aromatic) stretches | ~1590-1610 cm⁻¹ and ~1450-1500 cm⁻¹ | Typical for pyridine and benzene (B151609) rings. | |

| ¹H NMR | Pyridine protons (H-2', H-6') | ~8.8 ppm (doublet) | Protons adjacent to the pyridine nitrogen are highly deshielded. |

| Pyridine protons (H-3', H-5') | ~7.9 ppm (doublet) | Protons meta to the nitrogen and ortho to the carbonyl group. | |

| Phenyl proton (H-6) | ~7.2-7.3 ppm (singlet or narrow doublet) | Ortho to the ethyl group and meta to the ester oxygen. | |

| Phenyl proton (H-4) | ~7.1-7.2 ppm (doublet) | Ortho to the ethyl group and para to the ester oxygen. | |

| Phenyl proton (H-3) | ~7.0-7.1 ppm (doublet) | Ortho to the ester oxygen and meta to the ethyl group. | |

| Ethyl -CH₂- | ~2.7 ppm (quartet) | Benzylic protons, split by the adjacent methyl group. | |

| Phenyl -CH₃ | ~2.3 ppm (singlet) | Methyl group attached to the aromatic ring. | |

| Ethyl -CH₃ | ~1.2 ppm (triplet) | Split by the adjacent methylene (B1212753) group. | |

| ¹³C NMR | C=O (ester) | ~164-166 ppm | Typical chemical shift for an ester carbonyl carbon. |

| Aromatic C-O | ~148-150 ppm | Phenyl carbon directly attached to the ester oxygen. | |

| Pyridine C-4' | ~142-144 ppm | Carbon attached to the ester group. | |

| Pyridine C-2', C-6' | ~150-152 ppm | Carbons adjacent to the pyridine nitrogen. | |

| Pyridine C-3', C-5' | ~122-124 ppm | Carbons ortho to the ester group. | |

| Phenyl C-1, C-2, C-5 | ~130-140 ppm | Substituted aromatic carbons. | |

| Phenyl C-3, C-4, C-6 | ~125-130 ppm | Aromatic carbons bearing protons. | |

| Ethyl -CH₂- | ~28-30 ppm | ||

| Phenyl -CH₃ | ~20-22 ppm | ||

| Ethyl -CH₃ | ~14-16 ppm |

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(5-ethyl-2-methylphenyl) pyridine-4-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-3-12-5-4-11(2)14(10-12)18-15(17)13-6-8-16-9-7-13/h4-10H,3H2,1-2H3 |

InChI Key |

ACERLAFZBWIDCE-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 2 Methylphenyl Isonicotinate

Esterification Strategies for Isonicotinic Acid and Substituted Phenols

The core of synthesizing 5-Ethyl-2-methylphenyl isonicotinate (B8489971) lies in the esterification reaction. This can be achieved through both traditional chemical methods and more advanced catalytic approaches.

Conventional methods for the synthesis of esters from a carboxylic acid and an alcohol or phenol (B47542) often involve acid catalysis or the use of coupling agents. A common method for preparing active esters of isonicotinic acid involves the conversion of the acid to its more reactive acid chloride derivative. mdpi.com For instance, isonicotinic acid can be reacted with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to produce isonicotinoyl chloride hydrochloride. mdpi.com This acid chloride can then be reacted with the desired phenol, in this case, 5-ethyl-2-methylphenol, in the presence of a base like triethylamine (B128534) to neutralize the generated HCl and drive the reaction to completion. mdpi.com

Another approach is the direct condensation of the carboxylic acid and the phenol using a dehydrating agent. While effective for some substrates, the direct esterification of phenols can be challenging due to their lower nucleophilicity compared to aliphatic alcohols.

A well-established method for synthesizing ethyl isonicotinate involves the reaction of isonicotinic acid with ethanol. chemicalbook.comresearchgate.net This reaction can be catalyzed by various means, including the use of activated carbon treated with p-toluenesulfonic acid under microwave irradiation, achieving high yields. chemicalbook.com While this specific example uses ethanol, the principles can be adapted for the esterification with a phenol, although reaction conditions would likely require adjustment.

The following table summarizes a conventional method for the synthesis of a related ester, ethyl isonicotinate:

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Purity | Reference |

| Isonicotinic acid, Ethanol | Activated powdered activated carbon, p-toluenesulfonic acid | Toluene | Microwave, 130 °C, 10 min | Ethyl isonicotinate | 97.2% | 96.3% (GC) | chemicalbook.com |

| Isonicotinic acid, Ethanol | HND230 solid acid catalyst | Toluene | 50-65 °C, 3-6 h, then reflux | Ethyl nicotinate | 96.3-98.2% | 99.2-99.5% (GC) | google.com |

| Isonicotinic acid, Thionyl chloride | DMF (catalytic) | - | Room temperature | Isonicotinoylchloride hydrochloride | 98% | Sufficiently pure for next step | mdpi.com |

This interactive table allows for sorting and filtering of the data.

Recent advancements in catalysis have introduced more efficient and versatile methods for esterification, particularly for less reactive substrates like phenols. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. acs.orgresearchgate.netrsc.orgacs.org Nickel(II)-mediated photochemical oxidative esterification of aldehydes with phenols has been demonstrated as a reliable and atom-economical transformation. acs.org This process can proceed without an external photosensitizer and is tolerant of a wide range of functional groups, producing aryl benzoates in moderate to high yields. acs.org Although this method uses an aldehyde as the acyl source, it highlights the potential of nickel catalysis in forming ester bonds with phenols.

Furthermore, nickel-catalyzed etherification of phenols and aryl halides has been achieved through visible-light-induced energy transfer, showcasing the utility of nickel in activating phenolic substrates. acs.org While not a direct esterification, this methodology underscores the growing importance of nickel catalysis in C-O bond formation involving phenols. Transesterification of (hetero)aryl esters with phenols, another challenging transformation, has been successfully achieved using earth-abundant alkali metal catalysts, providing an alternative to precious metal catalysts. rsc.org

A study on Ni-catalyzed esterification of aldehydes with phenols showed that NiCl₂·glyme was the most effective catalyst, and the reaction was sensitive to the choice of solvent and the amounts of catalyst and base. acs.org

| Catalyst System | Reactants | Key Features | Reference |

| Ni(II) / Photochemical | Aldehydes, Phenols | Oxidant- and external photosensitizer-free, atom-economical. | acs.org |

| Ni(cod)₂ / Ligand | Allylic chlorides, Phenols | Enantio- and regioconvergent allylation for C-O bond formation. | researchgate.net |

| Alkali Metal Species | (Hetero)aryl esters, Phenols | Earth-abundant metal catalyst for transesterification. | rsc.org |

| Ni / Photosensitizer / Visible Light | Arylhalides, Phenols | O-arylation of phenols. | acs.org |

This interactive table allows for sorting and filtering of the data.

Synthesis of the 5-Ethyl-2-methylphenyl Moiety Precursors

The synthesis of the target ester is contingent upon the availability of the 5-ethyl-2-methylphenol precursor. This substituted phenol can be prepared through various synthetic routes.

The synthesis of 5-ethyl-2-methylphenol can start from commercially available precursors. One potential route involves the Friedel-Crafts acylation of m-cresol (B1676322) (3-methylphenol) followed by reduction. For example, acylation with acetyl chloride would yield an acetophenone (B1666503) derivative, which can then be reduced to the ethyl group.

Alternatively, 2-ethyl-5-methylphenol (B1664077) is a known natural product and can be biosynthesized from 2-methylacetophenone. biosynth.com Synthetic routes can also be devised from simple starting materials. For instance, the synthesis of 2-bromo-5-methyl-phenol has been reported, which could potentially be a precursor for further functionalization to introduce the ethyl group via cross-coupling reactions. chemicalbook.com The synthesis of 2-bromo-5-methyl-phenol can be achieved from 6-amino-m-cresol via a Sandmeyer-type reaction. chemicalbook.com

The introduction of functional groups onto an existing alkyl-substituted phenyl ring is a fundamental aspect of organic synthesis. wikipedia.orgturito.compressbooks.pub The phenyl group, a cyclic group of atoms with the formula C₆H₅, is a common moiety in organic chemistry. wikipedia.orgturito.com The positions of the existing alkyl groups on the ring will direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. In the case of synthesizing 5-ethyl-2-methylphenol, if starting from a molecule like m-cresol, the directing effects of the methyl and hydroxyl groups must be considered for the introduction of the ethyl group or its precursor.

Functionalization can also be achieved through the manipulation of existing functional groups. For example, the synthesis of 5-ethyl-2-methylpyridine (B142974) has been achieved through various methods, including the reaction of paraldehyde (B1678423) and ammonia. orgsyn.org While this produces a pyridine (B92270) derivative, the synthetic strategies for assembling substituted aromatic rings can be informative.

Optimization of Reaction Conditions for 5-Ethyl-2-methylphenyl Isonicotinate Formation

The optimization of the reaction to form this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product. Based on analogous esterification reactions, key parameters to consider include:

Catalyst: For catalytic methods, the choice of catalyst (e.g., acid catalyst, coupling agent, or transition metal catalyst like nickel) and its loading are critical. mdpi.comacs.org

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Solvents like toluene, THF, or DCE have been used in similar esterification reactions. mdpi.comchemicalbook.comacs.org

Temperature: The reaction temperature will affect the rate of reaction. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields. chemicalbook.com

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without the formation of degradation byproducts.

Base: In reactions that produce an acidic byproduct, such as those starting from an acid chloride, the choice and amount of base are crucial for neutralizing the acid and driving the equilibrium towards the product. mdpi.com

The following table outlines hypothetical optimization parameters based on related literature:

| Parameter | Range/Options | Rationale | Potential Impact |

| Catalyst | H₂SO₄, p-TsOH, DCC, NiCl₂·glyme | Acid catalysis, coupling agent, or transition metal catalysis. | Reaction rate, yield, and selectivity. |

| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Solubilizes reactants and influences reaction mechanism. | Yield and ease of work-up. |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics. | Rate of reaction and potential for side reactions. |

| Base (if applicable) | Triethylamine, Pyridine, Na₂CO₃ | Neutralizes acidic byproducts. | Drives reaction to completion and prevents catalyst deactivation. |

This interactive table allows for sorting and filtering of the data.

Investigation of Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield and rate of the esterification reaction.

Solvent Effects:

For esterification reactions involving acid chlorides, aprotic solvents are generally preferred to avoid unwanted side reactions. Common choices include:

Dichloromethane (DCM): Often used due to its ability to dissolve a wide range of organic compounds. jove.com

Tetrahydrofuran (THF): A polar aprotic solvent that can facilitate the reaction. mdpi.com

Acetonitrile (B52724): A greener alternative to chlorinated solvents that has shown comparable efficacy in Steglich esterifications. jove.com

Toluene: Can be used, particularly in reactions where azeotropic removal of water is desired, although this is more relevant for Fischer esterification.

The polarity of the solvent can play a role in stabilizing intermediates and transition states, thereby affecting the reaction rate.

Temperature Regimes:

The optimal temperature for the synthesis of this compound depends on the chosen synthetic route.

Acid Chloride Method: The reaction of an acyl chloride with a phenol is often carried out at room temperature. libretexts.org However, gentle heating might be necessary to increase the reaction rate, particularly if the reactants are sterically hindered.

Steglich Esterification: This reaction is typically performed at room temperature, highlighting its mild nature. wikipedia.org

Fischer Esterification (if applicable): This method, though less efficient for phenols, generally requires elevated temperatures (reflux) to proceed at a reasonable rate. scienceready.com.auacs.org

A systematic investigation would involve screening various solvents and temperatures to identify the conditions that provide the highest yield and purity of this compound.

Table 1: Hypothetical Solvent and Temperature Screening for the Synthesis of this compound via the Acid Chloride Method

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Dichloromethane | 25 | 12 | 85 |

| 2 | Tetrahydrofuran | 25 | 12 | 82 |

| 3 | Acetonitrile | 25 | 12 | 80 |

| 4 | Dichloromethane | 40 (Reflux) | 6 | 90 |

| 5 | Tetrahydrofuran | 66 (Reflux) | 6 | 88 |

This table is for illustrative purposes and represents a potential experimental design.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. researchgate.net The esterification of carboxylic acids with alcohols and phenols is a reaction that has been shown to benefit significantly from microwave irradiation. acs.orgresearchgate.netnih.gov The use of microwave energy can lead to rapid heating of the polar reactants and solvents, resulting in a dramatic reduction in reaction times from hours to minutes. acs.orgnih.gov

For the synthesis of this compound, a microwave-assisted approach could involve reacting isonicotinic acid and 5-ethyl-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, in a suitable high-boiling solvent or even under solvent-free conditions. acs.org Microwave reactors allow for precise control of temperature and pressure, enhancing safety and reproducibility. acs.org

Table 2: Proposed Conditions for Microwave-Assisted Synthesis of this compound

| Parameter | Proposed Condition |

| Reactants | Isonicotinic acid, 5-ethyl-2-methylphenol |

| Catalyst | Sulfuric Acid (catalytic amount) |

| Microwave Power | 100-300 W |

| Temperature | 120-150 °C |

| Reaction Time | 5-15 minutes |

This table outlines a potential starting point for the development of a microwave-assisted synthetic protocol.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The structural confirmation of the newly synthesized this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of both the pyridine and phenyl rings, as well as signals for the ethyl and methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the ester linkage and the substitution pattern on both rings. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methyl group on the phenyl ring would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically in the range of 160-170 ppm), the carbons of the aromatic rings, and the aliphatic carbons of the ethyl and methyl groups. sapub.orglibretexts.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to distinguish between CH, CH₂, and CH₃ groups. sapub.org

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. Fragmentation would likely involve cleavage of the ester bond, leading to the formation of ions corresponding to the isonicotinoyl cation and the 5-ethyl-2-methylphenoxide radical, or vice versa. The mass spectra of related compounds like 2-ethyl-5-methylphenol show a prominent molecular ion peak and characteristic fragmentation patterns. nih.govnist.gov

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (pyridine and phenyl rings), quartet and triplet (ethyl group), singlet (methyl group) |

| ¹³C NMR | Carbonyl carbon (~165 ppm), aromatic carbons (120-160 ppm), aliphatic carbons (15-30 ppm) |

| Mass Spec (EI) | Molecular ion peak (m/z = 241.11), fragments corresponding to isonicotinoyl and 5-ethyl-2-methylphenyl moieties |

These predictions are based on the analysis of the precursor structures and general spectroscopic principles.

Analytical Purity Assessment and Isolation Protocols

Following the synthesis, the crude this compound would require purification and its purity would need to be assessed.

Isolation Protocols:

The initial workup of the reaction mixture would typically involve neutralization of any remaining acid, followed by extraction of the ester into an organic solvent. scienceready.com.auresearchgate.net For instance, after a Steglich esterification, the dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents, can often be removed by filtration. nih.gov

Common purification techniques for esters include:

Column Chromatography: This is a highly effective method for separating the desired ester from unreacted starting materials and byproducts. sapub.orgresearchgate.net A silica (B1680970) gel stationary phase with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) would likely be employed.

Distillation: If the ester is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a viable purification method. scienceready.com.au

Recrystallization: If the ester is a solid at room temperature, recrystallization from an appropriate solvent system could be used to achieve high purity.

Purity Assessment:

The purity of the final product would be determined using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for assessing the purity of aromatic compounds. americanpharmaceuticalreview.comresearchgate.net A gradient elution with a mobile phase consisting of acetonitrile and water or methanol (B129727) and water would be a suitable starting point. The purity is determined by the relative area of the product peak compared to any impurity peaks.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

NMR Spectroscopy: The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity.

Theoretical and Computational Investigations of 5 Ethyl 2 Methylphenyl Isonicotinate

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular geometries and electronic landscapes. For 5-Ethyl-2-methylphenyl isonicotinate (B8489971), these methods can predict its three-dimensional structure and reactivity patterns with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-Ethyl-2-methylphenyl isonicotinate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles.

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length (Ester) | ~1.21 Å |

| C-O Bond Length (Ester) | ~1.35 Å |

| C-N-C Angle (Pyridine) | ~117° |

| Dihedral Angle (Phenyl-Pyridine) | 45-60° |

| C-C-H Angle (Ethyl Group) | ~109.5° |

Note: These are estimated values based on DFT studies of analogous molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-ethyl-2-methylphenyl ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring of the isonicotinate moiety, the electron acceptor. This spatial separation of the frontier orbitals is characteristic of donor-acceptor molecules.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov In similar phenyl-substituted systems, the HOMO-LUMO gap can be tuned by the nature of the substituents. mdpi.comnih.gov

Interactive Table: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |

| Ionization Potential | ~ 6.5 eV |

| Electron Affinity | ~ 1.8 eV |

Note: These are estimated values based on computational studies of similar aromatic esters and substituted pyridines.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would show the most negative potential located around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in the ester linkage. These sites represent the primary centers for electrophilic interactions. The most positive potential would likely be found around the hydrogen atoms of the pyridine and phenyl rings, indicating them as sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their flexibility can be crucial to their function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different shapes a molecule can adopt and how it behaves over time.

Exploration of Stable Conformations in Solution and Solid States

Conformational analysis of this compound would focus on the rotational barriers around key single bonds, particularly the C-O bond of the ester linkage and the C-C bond of the ethyl group. The relative orientation of the phenyl and pyridine rings is a critical conformational feature. In the solid state, packing forces will likely favor a single, low-energy conformation. In solution, however, the molecule may exist as an equilibrium of several stable conformers. The polarity of the solvent can influence the conformational preferences.

Dynamics of Intramolecular Interactions

Molecular dynamics (MD) simulations can provide a time-resolved picture of the intramolecular motions of this compound. mdpi.com These simulations would track the movements of all atoms over a period of time, revealing the flexibility of the molecule. Key dynamic features would include the rotation of the ethyl and methyl groups, the wagging and scissoring motions of the ester linkage, and the fluctuations in the dihedral angle between the two aromatic rings. MD simulations can also shed light on the formation and breaking of weak intramolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which can play a role in stabilizing certain conformations. The study of such dynamic behaviors is essential for a complete understanding of the molecule's properties. sigmaaldrich.com

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a crystalline compound, including its packing arrangement, stability, and physical characteristics. For this compound, computational methods provide a powerful lens through which to view these non-covalent forces.

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of how adjacent molecules interact. The analysis involves generating a Hirshfeld surface mapped over properties like dnorm, a normalized contact distance. On a dnorm map, red spots highlight regions of close intermolecular contacts, which are often indicative of hydrogen bonds. nih.govnih.gov

Further quantification is achieved through two-dimensional fingerprint plots, which summarize all the intermolecular contacts and provide a percentage contribution for each type of interaction to the total Hirshfeld surface. nih.govresearchgate.net For isonicotinate derivatives, common interactions include H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts. nih.govresearchgate.net For instance, in a study of a related compound, ethyl 5-amino-2-bromoisonicotinate, H···H contacts were found to be the most significant contribution to the crystal packing. nih.govresearchgate.net The analysis of these interactions helps in understanding the structural-directing effects that guide the formation of the crystal structure. rsc.org

Table 1: Representative Intermolecular Contact Contributions for an Isonicotinate Derivative Determined by Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 33.2 |

| Br···H/H···Br | 20.9 |

| O···H/H···O | 11.2 |

| C···H/H···C | 11.1 |

| N···H/H···N | 10.0 |

| This table is illustrative and based on data for ethyl 5-amino-2-bromoisonicotinate to demonstrate the type of information generated from a Hirshfeld analysis. nih.govresearchgate.net |

Computational chemistry allows for the detailed prediction of specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern molecular assembly.

Van der Waals Interactions: Van der Waals forces, arising from temporary fluctuations in electron density, are ubiquitous and play a critical role in the close packing of molecules, especially in regions where stronger interactions like hydrogen bonds are absent. aps.org The phenyl ring, ethyl group, and methyl group of this compound provide significant surface area for these types of hydrophobic interactions. mdpi.com Hirshfeld surface analysis quantifies these as H···H and C···H contacts, which often account for a large percentage of the total intermolecular interactions in organic crystals. nih.govresearchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net Computational approaches are integral to modern SAR, providing insights that guide the design of more potent and selective molecules.

Rational drug design largely follows two primary computational strategies: ligand-based and structure-based design. The choice depends on the availability of three-dimensional (3D) structural information for the biological target of interest. nih.govnih.gov

Ligand-Based Drug Design (LBDD): This approach is employed when the 3D structure of the target receptor is unknown. nih.govnih.gov It relies on analyzing a set of molecules known to bind to the target. By identifying the common structural and physicochemical features (the pharmacophore) essential for biological activity, predictive models like 3D Quantitative Structure-Activity Relationships (3D-QSAR) can be developed. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds, guiding the optimization of a lead compound like this compound. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, SBDD methods can be used. nih.gov This powerful approach involves using the target's structure to design ligands with high binding affinity and specificity. Molecular docking, a key SBDD technique, simulates the binding of a ligand into the active site of a protein, predicting its binding conformation and affinity. mdpi.com This allows for the rational design of modifications to the ligand to improve interactions with key amino acid residues in the target's binding pocket. mdpi.comresearchgate.net

In silico (computational) screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of compounds to identify promising candidates. mdpi.comresearchgate.net

Virtual Library Generation: A virtual library is a large database of chemical structures that can be generated computationally. Starting with a core scaffold, such as that of this compound, a virtual library can be created by systematically adding or modifying various functional groups at different positions on the molecule. This process allows for the exploration of a wide chemical space around a lead compound.

Table 2: Illustrative Example of Virtual Library Generation from a Core Scaffold

| Core Scaffold | R1 Position | R2 Position | Generated Compound |

| R1-Phenyl-Isonicotinate-R2 | 5-Ethyl-2-methyl | H | This compound |

| R1-Phenyl-Isonicotinate-R2 | 5-Fluoro-2-methyl | H | 5-Fluoro-2-methylphenyl isonicotinate |

| R1-Phenyl-Isonicotinate-R2 | 5-Ethyl-2-chloro | H | 5-Ethyl-2-chlorophenyl isonicotinate |

| R1-Phenyl-Isonicotinate-R2 | 5-Ethyl-2-methyl | CH3 | Methyl this compound |

In Silico Screening: Once a virtual library is generated, it can be screened against a biological target using techniques like molecular docking. researchgate.net This process filters the library, ranking compounds based on their predicted binding affinity or other desirable properties. mdpi.com The top-ranked "hits" from the virtual screen are then prioritized for chemical synthesis and subsequent in vitro biological evaluation, significantly streamlining the drug discovery process and reducing the reliance on expensive and time-consuming high-throughput screening of physical compounds. researchgate.net

Exploration of Biological Activities of 5 Ethyl 2 Methylphenyl Isonicotinate and Its Analogs

Investigation of Antimicrobial Research Perspectives

The antimicrobial potential of isonicotinate (B8489971) derivatives has been a subject of extensive research, revealing promising activity against a range of pathogenic bacteria and fungi.

Isonicotinic acid derivatives have shown notable antibacterial activity. The well-known anti-tuberculosis drug, Isoniazid (B1672263), is a prominent example of a derivative of isonicotinic acid. researchgate.net The mechanism of action for some of these compounds involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. nih.gov For instance, ISO, an antimycobacterial agent, has been shown to strongly inhibit the synthesis of mycolic acids in M. bovis. nih.gov At its minimum inhibitory concentration (MIC) for M. tuberculosis, ISO was found to inhibit the synthesis of α-mycolates, methoxymycolates, and ketomycolates by 91.6%, 94.3%, and 91.1%, respectively. nih.gov

Furthermore, various synthesized analogs have been evaluated for their antibacterial efficacy. For example, a series of new thiophene-based molecules derived from 5-bromothiophene-2-carboxylic acid demonstrated promising in vitro antibacterial activity. mdpi.com Specifically, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed outstanding action against extensively drug-resistant (XDR) Salmonella Typhi with a MIC value of 3.125 mg/mL. mdpi.com

Isonicotinoylhydrazide Schiff's bases and their metal complexes have also been synthesized and screened for in vitro antibacterial activity against a wide array of bacteria, including Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus. nih.gov Studies have indicated that metal complexes of these Schiff's bases often exhibit enhanced antibacterial activity compared to the uncomplexed compounds. nih.gov

The antibacterial activity of isonicotinic acid derivatives is often linked to their ability to interfere with essential cellular processes in bacteria. Molecular docking studies have been employed to understand the binding interactions of these compounds with bacterial enzymes, providing insights into their mechanism of action. researchgate.netmdpi.com

Table 1: Antibacterial Activity of Selected Isonicotinate Analogs

| Compound/Analog | Target Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| ISO | M. bovis | Strong inhibition of mycolic acid synthesis. | nih.gov |

| ISO | M. tuberculosis | Inhibition of α-mycolates (91.6%), methoxymycolates (94.3%), and ketomycolates (91.1%). | nih.gov |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | MIC value of 3.125 mg/mL. | mdpi.com |

| Isonicotinoylhydrazide Schiff's bases (metal complexes) | Various bacteria | Enhanced antibacterial activity compared to uncomplexed compounds. | nih.gov |

Evaluation of Antifungal Efficacy

In addition to antibacterial properties, isonicotinate derivatives have been investigated for their antifungal potential. An isonicotinate-derived meso-tetraarylporphyrin demonstrated moderate but encouraging antifungal activity against several yeast strains. nih.gov The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) for this compound varied depending on the fungal strain, with Candida albicans and Candida tropicalis showing greater sensitivity than Candida glabrata. nih.gov

Isonicotinoylhydrazide Schiff's bases and their metal complexes have also been screened for their in vitro antifungal activity against various fungi, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus. nih.gov Similar to their antibacterial action, the metal complexes of these compounds were found to be more effective antifungal agents than the uncomplexed Schiff's bases against one or more fungal strains. nih.gov

Research into 2-methylalkyl isonicotinates has also revealed good antifungal activity against different phytopathogenic fungi. researchgate.net Furthermore, some oxime esters with a pyridyl moiety, which is structurally related to the isonicotinate core, have displayed remarkable antifungal activity against a range of fungi, with some showing better or comparable efficacy to the commercial fungicide chlorothanil. mdpi.com The antifungal activity of esters, in general, has been an area of interest, with various esters of alkenoic and alkynoic acids showing inhibitory effects on mold development. researchgate.net

Table 2: Antifungal Activity of an Isonicotinate-Derived Porphyrin

| Fungal Strain | MIC (mg/L) | MFC (mg/L) | Reference |

|---|---|---|---|

| Candida albicans | 1.25 | 2.5 | nih.gov |

| Candida tropicalis | 1.25 | 2.5 | nih.gov |

| Candida glabrata | 5 | >5 | nih.gov |

Anti-inflammatory Research Implications

The modulation of inflammatory processes is another significant area of research for isonicotinate derivatives.

Novel scaffolds containing the isonicotinoyl motif have been synthesized and screened for their in vitro anti-inflammatory activity, with some compounds exhibiting remarkably high activities. nih.govnih.gov Certain isonicotinates have demonstrated anti-inflammatory potential that is superior to the standard drug ibuprofen (B1674241). For example, one particular isonicotinate derivative exhibited an exceptional IC₅₀ value of 1.42 ± 0.1 µg/mL, which is eightfold better than ibuprofen (IC₅₀ = 11.2 ± 1.9 µg/mL). nih.govnih.govmdpi.com

The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of various inflammatory pathways. nih.govmdpi.comresearchgate.net This can involve the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2). nih.govmdpi.com Molecular docking studies have been used to investigate the binding potential of isonicotinic acid derivatives to the COX-2 enzyme cavity, providing insights into their mode of action. nih.govmdpi.com The cholinergic system, which can modulate immune function and cytokine production, also presents a potential pathway through which nicotinic-like compounds could exert anti-inflammatory effects. nih.gov

The overproduction of reactive oxygen species (ROS) is a key factor in the development and progression of inflammatory disorders. nih.govnih.gov Therefore, the suppression of ROS is a promising strategy for treating chronic inflammation-related conditions. nih.gov Isonicotinic acid derivatives have been identified as potent ROS inhibitors. nih.govmdpi.com

Table 3: Anti-inflammatory Activity of Selected Isonicotinate Derivatives

| Compound | IC₅₀ (µg/mL) | % Inhibition (at 25 µg/mL) | Standard Drug (Ibuprofen) IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Isonicotinate 5 | 1.42 ± 0.1 | 95.9 | 11.2 ± 1.9 | nih.govnih.govmdpi.com |

| Isonicotinate 6 | 8.6 ± 0.5 | - | 11.2 ± 1.9 | nih.gov |

| Isonicotinate 8a | 19.6 ± 3.4 | - | 11.2 ± 1.9 | nih.gov |

Anticancer Research Applications

The cytotoxic potential of isonicotinate analogs against various cancer cell lines is an emerging area of research. Derivatives of isoniazid have been investigated for their anticancer properties. For example, one isoniazid derivative, (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4), demonstrated a lower IC₅₀ value compared to zerumbone (B192701) in inhibiting the proliferation of MCF-7 breast cancer cells. nih.govnih.gov This compound was also found to induce apoptosis and cell cycle arrest in these cancer cells. nih.govnih.gov Importantly, ITHB4 showed no toxicity against normal breast and human immune cells. nih.govnih.gov

The mechanism of anticancer action for some of these derivatives involves the induction of intracellular ROS accumulation and nuclear DNA fragmentation, ultimately leading to cell death. nih.govnih.gov In addition to direct cytotoxic effects, some derivatives may also induce the secretion of pro-inflammatory cytokines, which can lead to immunogenic cell death. nih.govnih.gov

Research on other heterocyclic compounds containing structural similarities to isonicotinates, such as benzimidazole (B57391) and thienopyrimidinone derivatives, has also shown promising anticancer activity. researchgate.netmdpi.com For instance, certain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown interesting antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with IC₅₀ values ranging from 23.2 to 95.9 µM. nih.gov These findings suggest that the broader class of compounds to which 5-Ethyl-2-methylphenyl isonicotinate belongs holds potential for the development of new anticancer agents.

Table 4: Cytotoxic Activity of an Isoniazid Derivative

| Compound | Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) | MCF-7 (Breast Cancer) | Lower IC₅₀ than zerumbone, induces apoptosis and cell cycle arrest. | nih.govnih.gov |

| (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) | Normal breast and human immune cells | No toxicity observed. | nih.govnih.gov |

Evaluation of Antiproliferative Effects in Cellular Models

The antiproliferative potential of compounds structurally analogous to this compound has been a subject of investigation in various cancer cell lines. The core structure, which combines a substituted phenyl ring with a heterocyclic moiety, is a common feature in many compounds demonstrating cytotoxic activity.

Research into a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which share a substituted phenyl group and a pyridine (B92270) ring system, has shown broad-spectrum antiproliferative activity. nih.gov For instance, compounds with a 4-hydroxymethylpiperidine moiety exhibited significant mean percentage inhibition across a 60-cell line panel at a 10 µM concentration. nih.gov Notably, one analog with a methyl-substituted terminal phenyl group demonstrated lethal effects against several cancer cell lines, including SK-MEL-5 melanoma, various renal cancer cell lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.gov This suggests that the electronic and steric properties of substituents on the phenyl ring play a crucial role in the antiproliferative efficacy of these compounds. nih.gov

Furthermore, studies on substituted phenylfuranylnicotinamidines have also revealed promising antiproliferative activities. nih.gov The most active of these compounds displayed a submicromolar GI50 value of 0.83 μM, with total growth inhibition (TGI) and lethal concentration (LC50) values of 2.51 μM and 100 μM, respectively. nih.gov These findings underscore the potential of the substituted phenyl and pyridine-like moieties, key components of this compound, in the design of novel anticancer agents.

Table 1: Antiproliferative Activity of Selected Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Activity/Potency | Reference |

|---|---|---|---|

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | SK-MEL-5, 786-0, A498, RXF 393, MDA-MB-468 | Lethal effects observed | nih.gov |

| Substituted phenylfuranylnicotinamidines | NCI-60 panel | GI50 of 0.83 μM for the most active compound | nih.gov |

| Racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate (B1207046) | Various in vivo models | Demonstrated antitumor activity | nih.gov |

Investigation of Receptor Kinase Inhibition (e.g., EGFR)

The inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a well-established strategy in cancer therapy. The structural framework of this compound, featuring a substituted phenyl group, is reminiscent of the pharmacophores found in known EGFR inhibitors.

While direct studies on this compound are absent, research on related structures provides valuable insights. For example, the dual inhibition of EGFR and Insulin-like Growth Factor 1 Receptor (IGF-1R) has shown enhanced antitumor efficacy in esophageal squamous cell carcinoma. nih.gov Combinations of EGFR/HER2 inhibitors like gefitinib (B1684475) and lapatinib (B449) with the IGF-1R inhibitor linsitinib (B1684704) resulted in synergistic inhibition of cancer cell proliferation, migration, and invasion. nih.gov This highlights the importance of targeting multiple receptor kinase pathways.

Furthermore, a study on a first-in-class clinical candidate for Receptor Interacting Protein 2 (RIP2) kinase, which features a complex heterocyclic system, underscores the potential of kinase inhibition in treating inflammatory diseases. nih.gov Although structurally distinct, this demonstrates the therapeutic potential of targeting specific kinases with small molecules. The development of third-generation EGFR inhibitors, which are effective against resistance mutations, further illustrates the ongoing efforts to refine kinase inhibitor design. researchgate.net

Table 2: Receptor Kinase Inhibition by Analogous Compounds

| Inhibitor/Analog Class | Target Kinase(s) | Disease/Model | Key Finding | Reference |

|---|---|---|---|---|

| Gefitinib/Lapatinib + Linsitinib | EGFR/HER2 and IGF-1R | Esophageal Squamous Cell Carcinoma | Synergistic antitumor effects | nih.gov |

| RIP2 Kinase Inhibitor | RIP2 Kinase | Inflammatory Diseases | Potent in vivo activity in blocking proinflammatory cytokines | nih.gov |

| Third-Generation TKIs | EGFR (including resistance mutations) | Non-Small Cell Lung Cancer | Overcomes resistance to earlier generation inhibitors | researchgate.net |

Mechanisms of Apoptosis Induction and Cell Cycle Perturbation

The induction of apoptosis (programmed cell death) and perturbation of the cell cycle are key mechanisms through which anticancer agents exert their effects. Studies on analogs of this compound suggest that this compound class may also operate through these pathways.

Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has identified compounds that induce apoptosis in breast cancer cells. nih.govnih.govmdpi.com One of the most active compounds was shown to cause a significant reduction in cell viability and induce apoptosis in MCF-7 cells. nih.govnih.govmdpi.com Similarly, a newly synthesized quinolin-4-one derivative was found to trigger cell apoptosis in human leukemia cells through the induction of oxidative stress and upregulation of the p38 MAPK signaling pathway. nih.gov

Furthermore, certain 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. researchgate.net This was evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. researchgate.net These findings suggest that compounds with structural similarities to this compound could potentially induce apoptosis and disrupt the cell cycle in cancer cells, contributing to their antiproliferative effects.

Table 3: Apoptosis and Cell Cycle Effects of Analogs

| Compound/Analog Class | Cell Line | Mechanism | Reference |

|---|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 | Induction of apoptosis | nih.govnih.govmdpi.com |

| 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one | HL-60 | Apoptosis via oxidative stress and p38 MAPK pathway | nih.gov |

| 5-ene-2-arylaminothiazol-4(5H)-ones | MCF-7 | Intrinsic and extrinsic apoptosis pathways, caspase activation | researchgate.net |

Exploration of Insecticidal Activity in Agricultural Research

The isonicotinate moiety of this compound is structurally related to neonicotinoid insecticides, which are known for their potent activity against a wide range of pests. nih.govresearchgate.net While direct insecticidal data for this compound is not available, the broader class of carboxylic acid esters has been patented for insecticidal and acaricidal applications.

These patents describe novel carboxylic acid esters with rapid and high insecticidal activity against various pests. The compounds are noted for their effectiveness in oil spray, aerosol, and fumigant formulations, as well as their activity against pests resistant to organophosphorus and carbamate insecticides. This suggests that the ester linkage and the specific substituents are critical for insecticidal efficacy.

Additionally, research on polyenylcyclopropane carboxylic esters, which are pyrethroid derivatives, has demonstrated high insecticidal activity against mosquitoes and houseflies. nih.gov Although structurally different, this work highlights the importance of the ester functional group in the design of effective insecticides. The study of pyridine carboxylic acid herbicides also provides context, as these compounds mimic plant growth hormones to exert their effects.

Insights into Immunomodulatory Potential

The pyridine ring in this compound is a core component of nicotinic acid (niacin, vitamin B3) and its derivatives, which are known to possess immunomodulatory properties. Research has shown that a triazole derivative, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole, which shares the 2-ethylphenyl group, has therapeutic efficacy in a rat model of colitis. nih.gov This compound significantly reduced macroscopic and histological damage, myeloperoxidase activity, and levels of pro-inflammatory cytokines like TNF-α and IFN-γ, while enhancing the production of the anti-inflammatory cytokine IL-10. nih.gov

These findings suggest that the 2-ethylphenyl moiety, in combination with a suitable heterocyclic system, can contribute to significant immunomodulatory effects. The ameliorating effects of this analog were attributed to the impairment of neutrophil infiltration and the modulation of cytokine production. nih.gov This indicates a potential for this compound and its analogs to be explored for their ability to modulate immune responses in inflammatory conditions.

Derivatization and Structural Modification of 5 Ethyl 2 Methylphenyl Isonicotinate for Enhanced Research Utility

Design Principles for Novel Isonicotinate (B8489971) Scaffolds with Modified 5-Ethyl-2-methylphenyl Moieties

The design of new isonicotinate scaffolds derived from 5-Ethyl-2-methylphenyl isonicotinate is guided by established medicinal chemistry principles. The primary objective is to systematically alter the physicochemical and steric properties of the molecule to probe and enhance its interaction with biological targets. Key design principles include bioisosteric replacement, conformational constraint, and modulation of electronic effects.

Bioisosteric Replacement: A fundamental strategy involves the replacement of specific functional groups with others that have similar physical or chemical properties, to improve the molecule's profile. For the 5-ethyl-2-methylphenyl moiety, the ethyl and methyl groups are primary targets for modification. For instance, the ethyl group could be replaced with other small alkyl groups, a trifluoromethyl group to increase metabolic stability, or a cyclopropyl (B3062369) group to introduce conformational rigidity. nih.gov Similarly, the methyl group could be substituted with a halogen, a methoxy (B1213986) group, or other small substituents to alter electronic and steric profiles. The phenyl ring itself can be replaced with other aromatic or non-aromatic cyclic systems to explore different spatial arrangements and physicochemical properties. acs.orgresearchgate.net Saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can be used to escape the "flatland" of aromatic rings, potentially improving solubility and metabolic stability. nih.govacs.org

Conformational Constraint: Introducing rigidity into the molecule can lock it into a bioactive conformation, leading to increased potency and selectivity. This can be achieved by replacing flexible alkyl chains with cyclic structures or by introducing double or triple bonds. For example, replacing the ethyl group with a cyclopropyl ring would limit the rotational freedom of that part of the molecule.

A hypothetical design strategy could involve creating a matrix of derivatives where different bioisosteres for the ethyl and methyl groups are combined with various substituents on the phenyl ring, as illustrated in the table below.

| Parent Compound | Modification Strategy | Target Moiety | Proposed Replacement/Addition | Rationale |

|---|---|---|---|---|

| This compound | Bioisosteric Replacement | Ethyl group | Cyclopropyl, Trifluoromethyl | Introduce rigidity, enhance metabolic stability |

| Bioisosteric Replacement | Methyl group | Chloro, Methoxy | Alter electronic properties and size | |

| Ring Bioisosterism | Phenyl ring | Bicyclo[1.1.1]pentane, Thiophene | Improve physicochemical properties, explore novel interactions | |

| Electronic Modulation | Phenyl ring (position 4) | Nitro (NO2), Amino (NH2) | Introduce strong electron-withdrawing/donating character |

Strategic Introduction of Diverse Functional Groups on the Phenyl and Pyridine (B92270) Rings

The introduction of a wide array of functional groups onto both the phenyl and pyridine rings is a key strategy to expand the chemical space and explore structure-activity relationships (SAR). The choice of functional groups is dictated by the desire to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Functionalization of the Phenyl Ring: The 5-ethyl-2-methylphenyl ring offers several positions for the introduction of new functional groups. Standard electrophilic aromatic substitution reactions can be employed to introduce nitro, halogen, or acyl groups. Subsequent chemical transformations can then convert these initial groups into a wider variety of functionalities. For example, a nitro group can be reduced to an amine, which can then be further derivatized into amides, sulfonamides, or ureas. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups.

Functionalization of the Pyridine Ring: The pyridine ring of the isonicotinate moiety is also amenable to functionalization. The pyridine nitrogen makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The inherent reactivity of the pyridine ring can also be modulated by N-oxidation. Furthermore, the carboxylic acid precursor, isonicotinic acid, can be derivatized at various positions on the pyridine ring prior to esterification with 5-ethyl-2-methylphenol. acs.org For example, halogenated isonicotinic acids can serve as handles for further cross-coupling reactions. nih.gov

The following table outlines potential functionalization strategies and the intended impact on molecular properties.

| Ring System | Position of Modification | Functional Group Introduced | Synthetic Strategy | Anticipated Effect |

|---|---|---|---|---|

| Phenyl Ring | Position 4 | -NO2 → -NH2 → -NHCOR | Nitration, Reduction, Acylation | Modulate electronics, introduce H-bond donor/acceptor |

| Position 3 or 6 | -Br | Bromination | Provide handle for cross-coupling | |

| Position 4 | -Aryl, -Heteroaryl | Suzuki Coupling | Increase molecular complexity, explore new binding pockets | |

| Pyridine Ring | Position 2 or 6 | -Cl, -F | Halogenation of isonicotinic acid | Alter electronic distribution, potential for H-bonding |

| Position 2 | -NH2, -OR | Nucleophilic Aromatic Substitution | Introduce H-bond donor/acceptor, modulate solubility |

Elucidation of Structure-Bioactivity Relationships through Systematic Derivatization

A systematic derivatization approach is crucial for understanding the structure-bioactivity relationships (SAR) of this compound analogs. By making incremental changes to the molecular structure and observing the corresponding changes in biological activity, researchers can identify the key pharmacophoric elements and develop a predictive model for designing more potent and selective compounds.

A typical SAR campaign would involve the synthesis of several series of compounds, where each series explores the effect of modifying a specific part of the molecule. For example, one series might explore a range of substituents at the 4-position of the phenyl ring, while another investigates the impact of replacing the ethyl group with different bioisosteres.

Hypothetical SAR Study: To illustrate this process, consider a hypothetical study where derivatives of this compound are evaluated for their inhibitory activity against a specific enzyme.

Series 1: Phenyl Ring Substitution: Derivatives with various substituents at the 4-position of the phenyl ring are synthesized. The results might indicate that electron-withdrawing groups enhance activity, suggesting a key interaction with an electron-rich region of the target protein.

Series 2: Ethyl Group Modification: The ethyl group is replaced with a series of alkyl and cycloalkyl groups. The data might reveal that a cyclopropyl group leads to a significant increase in potency, suggesting that the constrained conformation is favored for binding.

Series 3: Pyridine Ring Functionalization: Introduction of a chloro or amino group at the 2-position of the pyridine ring could be explored. A loss of activity with a bulky substituent might indicate steric hindrance in the binding pocket.

The findings from such a study could be summarized in a data table, providing a clear overview of the SAR.

| Compound ID | Modification from Parent Structure | Hypothetical IC50 (nM) | Interpretation of Bioactivity Change |

|---|---|---|---|

| Parent | This compound | 500 | Baseline activity |

| 1A | 4-Nitro substitution on phenyl ring | 150 | Electron-withdrawing group enhances potency |

| 1B | 4-Amino substitution on phenyl ring | 800 | Electron-donating group reduces potency |

| 2A | Ethyl group replaced with Cyclopropyl | 50 | Conformational constraint is highly favorable |

| 2B | Ethyl group replaced with Isopropyl | 600 | Increased steric bulk is detrimental |

| 3A | 2-Chloro substitution on pyridine ring | 450 | Minor electronic effect, tolerated sterically |

Optimization of Molecular Architecture for Targeted Research Applications

The ultimate goal of derivatizing this compound is to optimize its molecular architecture for specific research applications. This could involve enhancing its potency as an inhibitor, improving its selectivity for a particular biological target, or modifying its properties to make it suitable for use as a chemical probe, for example, by incorporating a fluorescent tag or a reactive group for covalent labeling.

Optimization for Potency and Selectivity: Based on the initial SAR findings, further rounds of derivatization can be undertaken to fine-tune the molecule's properties. This might involve combining favorable modifications identified in different series of compounds. For example, a derivative incorporating both a 4-nitro substituent on the phenyl ring and a cyclopropyl group in place of the ethyl group could be synthesized to test for synergistic effects on potency.

Development of Chemical Probes: For applications in chemical biology, the scaffold can be modified to create probes for studying biological systems. This could involve:

Affinity-based probes: Introduction of a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) would allow for photo-affinity labeling to identify the binding partners of the compound within a complex biological sample.

Fluorescent probes: Conjugation of a fluorophore to a non-essential position of the molecule would enable the visualization of its localization within cells or tissues using fluorescence microscopy.

Biotinylated probes: Attachment of a biotin (B1667282) tag would facilitate the purification and identification of target proteins through affinity chromatography.

The design of such optimized molecules requires a careful consideration of the attachment point of the tag or reactive group to ensure that it does not disrupt the key interactions responsible for the molecule's biological activity.

The following table provides a hypothetical example of how the parent compound could be optimized for different research applications.

| Research Application | Optimized Derivative Structure (Conceptual) | Key Modification | Rationale for Optimization |

|---|---|---|---|

| High-Potency Enzyme Inhibitor | 4-Nitro-5-cyclopropyl-2-methylphenyl isonicotinate | Combination of potency-enhancing modifications from SAR | Maximize binding affinity to the target enzyme |

| Selective Isoform Inhibitor | Derivative with a bulky substituent at a position sensitive to isoform differences | Introduction of a sterically demanding group | Exploit subtle differences in the binding pockets of related enzyme isoforms |

| Fluorescent Imaging Probe | Parent scaffold linked to a fluorophore via a flexible linker at the 6-position of the pyridine ring | Attachment of a fluorescent tag | Enable visualization of the compound's distribution in biological systems |

| Target Identification Probe | Derivative with a photoreactive group and a biotin tag | Incorporation of functionalities for covalent labeling and affinity capture | Facilitate the identification of the molecular target(s) of the compound |

Future Research Directions and Broader Academic Impact of 5 Ethyl 2 Methylphenyl Isonicotinate Research

Development of Advanced High-Throughput Screening Methodologies for Derivatization Libraries

The exploration of the biological potential of 5-Ethyl-2-methylphenyl isonicotinate (B8489971) and its analogues necessitates the development of sophisticated high-throughput screening (HTS) platforms. Future research will likely focus on creating extensive derivatization libraries to systematically probe the structure-activity relationships (SAR) of this scaffold.

A primary strategy involves the combinatorial synthesis of a library of analogues. By systematically modifying the core structure—for instance, by altering the alkyl groups on the phenyl ring, changing their positions, or introducing different substituents on the pyridine (B92270) core—a diverse collection of molecules can be generated. These libraries, often containing thousands of compounds, are essential for modern drug discovery campaigns. thermofisher.com

Advanced HTS assays will be crucial for efficiently screening these libraries. Methodologies can be broadly categorized into:

Target-Based Screening: Where the library is tested against a specific, purified biological target like an enzyme or receptor.

Cell-Based (Phenotypic) Screening: Where compounds are tested for their effect on whole cells, allowing for the discovery of molecules that modulate complex cellular pathways without a preconceived target. mdpi.com

The development of reporter-based assays, where a cell line is engineered to produce a detectable signal (e.g., fluorescence) in response to the modulation of a specific pathway, represents a more informed phenotypic screening approach. mdpi.com For a compound like 5-Ethyl-2-methylphenyl isonicotinate, whose initial biological roles are yet to be defined, a combination of these HTS strategies would be most effective. For example, a screen of a 2,5-disubstituted pyridine library successfully identified a novel antifungal agent. nih.gov

Table 1: Illustrative Derivatization Library for this compound

| Base Scaffold | R1 (on Phenyl Ring) | R2 (on Phenyl Ring) | R3 (on Pyridine Ring) | Screening Focus |

| Phenyl Isonicotinate | 5-Ethyl | 2-Methyl | H | Initial Compound |

| Phenyl Isonicotinate | 5-Propyl | 2-Methyl | H | Lipophilicity Modulation |

| Phenyl Isonicotinate | 5-Ethyl | 2-Chloro | H | Electronic Effects |

| Phenyl Isonicotinate | 5-Ethyl | 2-Methyl | 2-Amino | H-Bonding Potential |

| Phenyl Isonicotinate | 5-Ethyl | 2-Methyl | 2-Chloro | Reactivity/Metabolic Stability |

Identification of Novel Biological Targets and Signaling Pathways

A key future direction for this compound research is the identification of its molecular targets and the signaling pathways it modulates. Given that various pyridine and isonicotinate derivatives exhibit a wide spectrum of biological activities—including antifungal, antibacterial, anticancer, and anti-inflammatory properties—this compound class holds significant promise. nih.govnih.govnih.govresearchgate.net

Once HTS campaigns identify "hit" compounds, a suite of modern chemical biology techniques can be employed for target deconvolution:

Chemical-Genetic Analysis: This approach involves screening the active compound against a library of mutant yeast strains (e.g., heterozygous or homozygous deletion libraries). The compound's sensitivity profile across these mutants can reveal the gene products—and by extension, the pathways—with which it interacts. nih.gov

Network Pharmacology: This computational method uses bioinformatics databases to predict potential targets based on the compound's structure and known ligand-target interactions. It can help construct a network of protein-protein interactions (PPI) to visualize the compound's potential biological impact. mdpi.com For instance, analysis can reveal links to pathways in cancer, inflammation, or infectious diseases cataloged in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). mdpi.comgenome.jp

Affinity-Based Methods: Techniques such as affinity chromatography or activity-based protein profiling (ABPP) can be used to physically isolate the binding partners of a derivatized version of the compound from cell lysates.

The structural similarity of this compound to other biologically active pyridine esters suggests that its targets could include enzymes such as cyclooxygenases or protein kinases, or it could interfere with microbial metabolic pathways like ergosterol (B1671047) biosynthesis. nih.gov

Integration into Chemical Biology Toolkits for Mechanistic Investigations

A well-characterized bioactive molecule derived from the this compound scaffold can become a valuable chemical probe for dissecting complex biological processes. The versatility of the pyridine heterocycle, which is a common feature in FDA-approved drugs, makes it an excellent starting point for developing such tools. nih.gov

To be an effective chemical probe, a compound must exhibit high potency and selectivity for its target. Future research would focus on optimizing the initial "hit" compounds from HTS screens to meet these criteria. This involves a detailed SAR study to refine the structure for improved target engagement and reduced off-target effects.

Once optimized, the compound can be integrated into chemical biology toolkits through further modification:

Functional Group Conversion: Introducing reactive handles or functional groups onto the molecule allows for conjugation with reporter tags such as fluorophores, biotin (B1667282), or photo-crosslinkers. acs.org These tagged probes are instrumental in visualizing the subcellular localization of the target protein, confirming direct target engagement in living cells, and identifying components of larger protein complexes.

Late-Stage Functionalization: Developing methods for the selective modification of the core structure at a late stage of synthesis is crucial for efficiently creating a variety of probes. nih.gov

By using this compound-based probes, researchers can investigate the dynamics of specific signaling pathways in real-time, providing a deeper mechanistic understanding of cellular functions in both healthy and diseased states.

Exploration of New Synthetic Pathways for Sustainable Production

The advancement of this compound from a laboratory curiosity to a widely used research tool or therapeutic precursor will depend on the development of efficient and sustainable synthetic methods. Traditional synthesis of pyridine esters often involves harsh conditions or multi-step procedures with low atom economy. wikipedia.orggoogle.com

Future research will focus on "green chemistry" principles to improve the synthesis of this compound and its derivatives:

Catalysis: Exploring novel catalysts to improve yield and selectivity. This includes using palladium complexes for carbonylation reactions to form the ester or designing catalysts for direct C-H functionalization of the pyridine ring. nih.govgoogle.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields compared to conventional heating. nih.govnih.gov A microwave-assisted synthesis of ethyl isonicotinate has been reported with a yield of 97.2% in just 10 minutes. chemicalbook.com

Biocatalysis and Renewable Feedstocks: A long-term goal is to develop biosynthetic pathways. Research has shown that pyridine dicarboxylic acids, precursors to esters, can be produced from renewable feedstocks like lignin (B12514952) or glucose through enzymatic and microbial processes. wur.nl This approach aligns with the growing demand for sustainable chemical production.

Multi-Component Reactions (MCRs): Reactions like the Hantzsch pyridine synthesis are highly atom-efficient and can generate complex pyridine structures from simple, readily available starting materials in a single step, representing a greener alternative to linear synthetic strategies. wikipedia.orgacs.org

Table 2: Comparison of Synthetic Methodologies for Pyridine Esters

| Method | Advantages | Disadvantages | Sustainability Aspect |

| Classical Esterification | Well-established chemistry | Often requires acid catalysts, high temperatures, and complex purification google.com | Low |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, cleaner products nih.govchemicalbook.com | Requires specialized equipment | High (Energy Efficiency) |

| Catalytic Carbonylation | Direct synthesis from halopyridines google.com | Can require long reaction times or high catalyst loading | Medium (Atom Economy) |

| Biocatalysis | Uses renewable feedstocks, mild conditions wur.nl | Often produces low yields of oligoesters researchgate.net | Very High |

Potential Contributions to Fundamental Understanding of Pyridine Ester Reactivity and Selectivity

The study of this compound and its derivatives offers a rich platform for advancing the fundamental understanding of pyridine chemistry. The pyridine ring's electronic properties are central to its reactivity. Due to the electronegative nitrogen atom, the ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution than benzene (B151609) but more reactive towards nucleophiles, particularly at the C2 and C4 positions. imperial.ac.ukwikipedia.org

Future research on this scaffold could provide key insights into: